Methyl 3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate
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Overview
Description
Methyl 3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery due to its presence in numerous biologically active compounds, including antibiotics, anticancer agents, and antiviral drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate typically involves the acylation of commercially available anthranilate derivatives. One common method includes the reaction of 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization under base-catalyzed ester condensation . Another approach involves the use of monoethyl malonate and N,N’-dicyclohexylcarbodiimide to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound often employ scalable and efficient synthetic routes. These methods may include microwave-assisted synthesis or conventional heating techniques to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
Methyl 3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate involves its interaction with various molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . Additionally, its redox-active complexes can generate reactive oxygen species, influencing the activity of enzymes such as tyrosinase and topoisomerase .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: A class of antibiotics with a quinoline core structure, known for their broad-spectrum antibacterial activity.
Quinoline N-oxides:
Uniqueness
Methyl 3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C12H11NO3 |
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Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 3-methyl-2-oxo-1H-quinoline-6-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-7-5-9-6-8(12(15)16-2)3-4-10(9)13-11(7)14/h3-6H,1-2H3,(H,13,14) |
InChI Key |
CXGAFCOHHHRAFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)C(=O)OC)NC1=O |
Origin of Product |
United States |
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